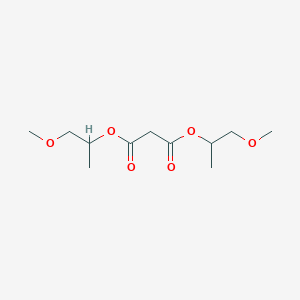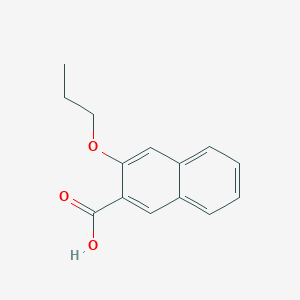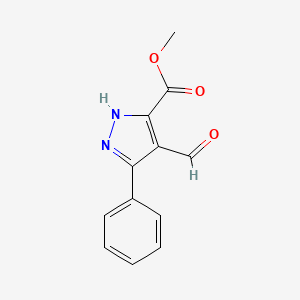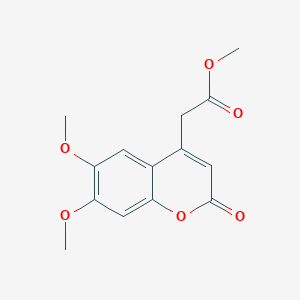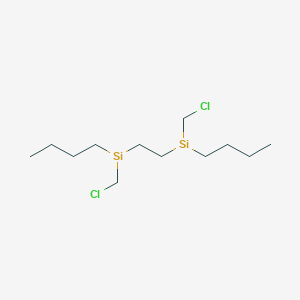
CID 78060501
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Ethane-1,2-diyl)bis[butyl(chloromethyl)silane] is a chemical compound with the molecular formula C_12H_28Cl_2Si_2 It is a type of organosilicon compound, which means it contains silicon atoms bonded to carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Ethane-1,2-diyl)bis[butyl(chloromethyl)silane] typically involves the reaction of butyl(chloromethyl)silane with ethylene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{2 Butyl(chloromethyl)silane} + \text{Ethylene} \rightarrow \text{(Ethane-1,2-diyl)bis[butyl(chloromethyl)silane]} ]
The reaction conditions often include the use of a catalyst to facilitate the reaction and control the temperature and pressure to optimize the yield.
Industrial Production Methods
In an industrial setting, the production of (Ethane-1,2-diyl)bis[butyl(chloromethyl)silane] may involve large-scale reactors and continuous flow processes to ensure efficient production. The use of advanced techniques such as electron-beam physical vapor deposition (EBPVD) can also be employed to enhance the purity and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
(Ethane-1,2-diyl)bis[butyl(chloromethyl)silane] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the chloromethyl groups to methyl groups.
Substitution: The chloromethyl groups can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include silanol derivatives, methyl-substituted silanes, and various substituted silanes depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(Ethane-1,2-diyl)bis[butyl(chloromethyl)silane] has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound can be used in the development of silicon-based biomaterials and as a component in drug delivery systems.
Medicine: Research is ongoing into its potential use in medical implants and prosthetics due to its biocompatibility.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of (Ethane-1,2-diyl)bis[butyl(chloromethyl)silane] involves its interaction with various molecular targets. The chloromethyl groups can react with nucleophiles, leading to the formation of new bonds and the modification of the compound’s structure. This reactivity is crucial for its applications in synthesis and material science. The silicon atoms in the compound can also form strong bonds with oxygen, making it useful in the formation of siloxane linkages in silicone materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Trichlorosilane: A silicon compound with three chlorine atoms, used in the production of high-purity silicon for electronics.
Tetramethylsilane: A silicon compound with four methyl groups, used as a standard in nuclear magnetic resonance (NMR) spectroscopy.
Uniqueness
(Ethane-1,2-diyl)bis[butyl(chloromethyl)silane] is unique due to its specific structure, which includes both silicon and chloromethyl groups. This combination allows it to participate in a wide range of chemical reactions and makes it versatile for various applications. Its ability to form strong bonds with both carbon and oxygen atoms distinguishes it from other similar compounds and enhances its utility in material science and industrial applications.
Eigenschaften
Molekularformel |
C12H26Cl2Si2 |
|---|---|
Molekulargewicht |
297.41 g/mol |
InChI |
InChI=1S/C12H26Cl2Si2/c1-3-5-7-15(11-13)9-10-16(12-14)8-6-4-2/h3-12H2,1-2H3 |
InChI-Schlüssel |
QYMWAUOUGUDZSW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Si](CC[Si](CCCC)CCl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,11,11-Trimethylspiro[5.5]undeca-1,7-dien-3-one](/img/structure/B14395613.png)


![4-Chloro-5-[(3-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B14395632.png)


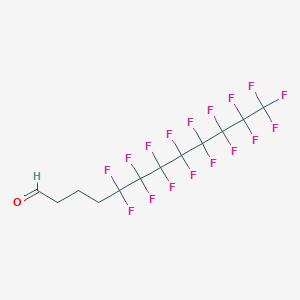
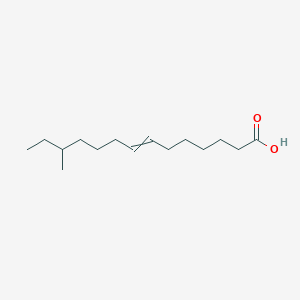
![(Dodecane-1,12-diyl)bis[bromo(diphenyl)stannane]](/img/structure/B14395660.png)
